molecular formula C15F31I B13741110 Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- CAS No. 3248-63-3

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)-

Cat. No.: B13741110
CAS No.: 3248-63-3
M. Wt: 896.01 g/mol
InChI Key: CCRYUWIVRLYGBO-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated tetradecane derivative with an iodine atom at position 14 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₁₄F₃₁I (28 fluorines from "octacosafluoro," 3 from -CF₃, and 1 iodine). The iodine substituent enhances its utility as a precursor in organic synthesis, while the dense fluorination imparts extreme hydrophobicity and chemical inertness, typical of per- and polyfluoroalkyl substances (PFAS) .

Key properties inferred from analogous compounds:

  • Molecular weight: ~900–950 g/mol (based on similar compounds in and ).
  • Boiling point: Likely >150°C at atmospheric pressure, extrapolated from shorter-chain analogs boiling at 93–97°C under reduced pressure (5 Torr) .

Properties

CAS No.

3248-63-3

Molecular Formula

C15F31I

Molecular Weight

896.01 g/mol

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)tetradecane

InChI

InChI=1S/C15F31I/c16-1(13(39,40)41,14(42,43)44)2(17,18)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)15(45,46)47

InChI Key

CCRYUWIVRLYGBO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- involves several steps:

    Fluorination: The starting material, tetradecane, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions. This is typically achieved using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3).

    Iodination: The partially fluorinated tetradecane is then subjected to iodination using iodine (I2) or iodine monochloride (ICl) to introduce the iodine atom at the desired position.

Chemical Reactions Analysis

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- undergoes various chemical reactions:

Scientific Research Applications

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The trifluoromethyl group further enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Fluorine Count Substituents Key Applications/Properties References
Tetradecane, nonacosafluoro-14-iodo (CAS 307-63-1) C₁₄F₂₉I 846.01 29 Iodine at C14 Surfactants, coatings
Target compound C₁₄F₃₁I ~920 (estimated) 31 Iodine at C14, -CF₃ at C2 Fluoropolymer precursors, hydrophobic films
Dodecane, tetracosafluoro-12-iodo-2-(trifluoromethyl) (hypothetical analog) C₁₂F₂₇I ~740 (estimated) 27 Iodine at C12, -CF₃ at C2 Electronics, lubricants
Tetradecanoic acid, hexacosafluoro-13-(trifluoromethyl) (CAS 18024-09-4) C₁₅HF₂₉O₂ 764.12 29 -COOH at C1, -CF₃ at C13 Water-repellent coatings, surfactants
Undecane, tricosafluoro-11-iodo (CAS 307-50-6) C₁₁F₂₃I 695.98 23 Iodine at C11 Intermediate in fluorochemical synthesis

Key Trends

  • Chain length : Longer chains (e.g., tetradecane vs. dodecane) increase molecular weight and boiling points, enhancing thermal stability for high-performance materials .
  • Fluorination density: Higher fluorine content correlates with increased chemical resistance and lower surface energy, making the target compound superior for non-stick applications compared to less-fluorinated analogs .

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